5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione
Overview
Description
5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione is a chemical compound with the CAS number 1353878-07-5 . It is also known as Furocoumarin.
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfone .Scientific Research Applications
Fused Tetracyclic Quinoxalines Synthesis
The compound 5-Chloro-3-hydroxy-2,3-dihydro-benzothiophene-1,1-dione has been utilized in the synthesis of fused tetracyclic quinoxalines. The condensation of related compounds with o-hydroxyphenylglyoxylic acid, isatin, and benzothiophen-2,3-dione in polyphosphoric acid leads to the formation of tetracycles. The process involves forming isomeric products from unsymmetrical diamines and entails methods for assigning specific structures to these products (Deady & Kaye, 1997).
Anomalous Reaction Pathways
In a study detailing anomalous reaction pathways, the compound participated in the synthesis of 8-chloro-1,5-dihydro-5-hydroxy-1-phenyl-2H-1,5-benzodiazepine-2,4(3H)-dione. During this synthesis, a related compound, 3,5-dichloro-2-nitroanisole, reacted with aniline, leading to the formation of 5-chloro-3-hydroxy-2-nitrodiphenylamine through the cleavage of the ether linkage (Ried & Sell, 1980).
Crystal Structure Analysis
The compound has also been part of studies involving crystal structure analysis. In one study, different molecular forms were crystallized, resulting from proton migration, influencing the central molecular fragment's conformation and assembly mode in the crystal. The study provided insights into the structural variability and interactions within such compounds (Kravtsov et al., 2012).
Reactivity and Synthesis of Cyclic Compounds
Research has also delved into the reactivity of related compounds, like 3-Chloro-3-cyclobutene-1,2-dione, which reacts with dienes to afford specific cyclic compounds. This reaction pathway involves Diels-Alder adduct formation and subsequent elimination processes, contributing to the synthesis of complex cyclic structures (Schmidt & Künz, 1991).
Properties
IUPAC Name |
5-chloro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-5-1-2-8-6(3-5)7(10)4-13(8,11)12/h1-3,7,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSPUXNPAQVIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193801 | |
Record name | Benzo[b]thiophene-3-ol, 5-chloro-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353878-07-5 | |
Record name | Benzo[b]thiophene-3-ol, 5-chloro-2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353878-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-3-ol, 5-chloro-2,3-dihydro-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901193801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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